Cas no 1695672-42-4 (2,5-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine)

2,5-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質
名前と識別子
-
- 1695672-42-4
- EN300-1117855
- 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-2,5-dimethyl-
- 2,5-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine
-
- インチ: 1S/C8H13N3/c1-6-5-11-7(2)3-4-9-8(11)10-6/h5,7H,3-4H2,1-2H3,(H,9,10)
- InChIKey: HAMGBOCCMYDXPY-UHFFFAOYSA-N
- ほほえんだ: N12C=C(C)N=C1NCCC2C
計算された属性
- せいみつぶんしりょう: 151.110947427g/mol
- どういたいしつりょう: 151.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ふってん: 225.5±23.0 °C(Predicted)
- 酸性度係数(pKa): 9.79±0.60(Predicted)
2,5-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1117855-2.5g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
Enamine | EN300-1117855-5.0g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 5g |
$3645.0 | 2023-05-26 | ||
Enamine | EN300-1117855-0.25g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
Enamine | EN300-1117855-0.5g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
Enamine | EN300-1117855-1.0g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 1g |
$1256.0 | 2023-05-26 | ||
Enamine | EN300-1117855-0.05g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1117855-10g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Enamine | EN300-1117855-5g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 95% | 5g |
$2858.0 | 2023-10-27 | |
Enamine | EN300-1117855-1g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1117855-10.0g |
2,5-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |
1695672-42-4 | 10g |
$5405.0 | 2023-05-26 |
2,5-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
2,5-dimethyl-5H,6H,7H,8H-imidazo1,2-apyrimidineに関する追加情報
2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Introduction to 2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
2,5-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, also known by its CAS Registry Number 1695672-42-4, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the imidazo[1,2-a]pyrimidine family, which is a fused bicyclic structure comprising an imidazole ring fused with a pyrimidine ring. The presence of two methyl groups at the 2 and 5 positions introduces unique electronic and steric properties to the molecule.
Structural Features and Synthesis
The structure of imidazo[1,2-a]pyrimidine is characterized by its fused rings system: an imidazole ring (a five-membered ring with two nitrogen atoms) fused with a pyrimidine ring (a six-membered ring with two nitrogen atoms). The numbering of the atoms in the fused system follows IUPAC nomenclature rules. The methyl groups at positions 2 and 5 are key substituents that influence the compound's reactivity and solubility.
The synthesis of imidazo[1,2-a]pyrimidine derivatives typically involves multi-step processes that often include cyclization reactions. For instance, the formation of the imidazole ring can be achieved through condensation reactions involving aldehydes or ketones with ammonia or ammonium salts. Subsequent modifications to introduce substituents like methyl groups can be performed via alkylation or methylation reactions under appropriate conditions.
Recent advancements in catalytic methods have enabled more efficient syntheses of such compounds. For example, the use of transition metal catalysts has facilitated selective functionalization of imidazo[1,2-a]pyrimidine derivatives. These methods not only enhance yield but also allow for greater control over the stereochemistry and regioselectivity of the product.
Chemical Properties and Applications
Imidazo[1,2-a]pyrimidine derivatives, including CAS No. 1695672-42-4, exhibit a range of chemical properties that make them valuable in various applications. Their aromaticity and conjugated systems contribute to their stability and reactivity in different chemical environments.
In materials science, these compounds are being explored for their potential as building blocks in supramolecular chemistry and as components in advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Their ability to form hydrogen bonds and coordinate with metal ions makes them ideal candidates for these applications.
Moreover, imidazo[1,2-a]pyrimidine derivatives have shown promise in medicinal chemistry as potential drug candidates. Their structural similarity to certain bioactive molecules suggests they could serve as leads for drug discovery efforts targeting various therapeutic areas.
Recent studies have focused on optimizing the synthesis routes for these compounds to improve their scalability for industrial applications. For instance, continuous-flow synthesis techniques have been employed to enhance reaction efficiency while minimizing waste generation.
Research Highlights: Recent Developments and Future Directions
The research landscape surrounding CAS No. 1695672-42-4, or imidazo[1,a]-pyrimidine derivatives, is rapidly evolving with new insights emerging from interdisciplinary studies.
A notable area of research involves the investigation of these compounds' electronic properties using computational chemistry tools such as density functional theory (DFT). These studies provide valuable insights into their electronic structure and reactivity patterns.
In addition to computational studies, experimental work has focused on exploring their interactions with biological systems. For example, preliminary assays have indicated potential bioactivity against certain enzymes or receptors.
Looking ahead, there is significant interest in leveraging these compounds for energy-related applications such as photovoltaics or battery materials due to their unique electronic properties.
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